molecular formula C11H13N3O3 B071575 methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 175202-30-9

methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B071575
CAS No.: 175202-30-9
M. Wt: 235.24 g/mol
InChI Key: DLYCSEPLRFHSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrazolopyridine scaffold, a privileged structure known for its diverse biological activities. Its specific molecular architecture, incorporating the methyl ester and methoxy functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other heterocyclic compounds targeting various disease pathways. Researchers value this chemical for its potential role in structure-activity relationship (SAR) studies, where it can be used to explore interactions with active sites and optimize pharmacological properties. The compound's well-defined structure and high purity ensure reliable and reproducible results in synthetic and screening applications. It is an essential tool for scientists working in lead optimization and the exploration of novel therapeutic agents in oncology, inflammation, and central nervous system disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-methoxy-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-6-8-9(16-3)7(11(15)17-4)5-12-10(8)14(2)13-6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYCSEPLRFHSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371665
Record name Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726886
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175202-30-9
Record name Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methoxylation at Position 4

Methoxylation is achieved through nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling. A patent by CN115872995B describes the use of a tetrahydropyranyl (THP) protecting group to direct methoxylation at position 4. The THP-protected pyrazolopyridine is treated with sodium methoxide in methanol at 70°C, resulting in deprotection concurrent with methoxy group installation. This method achieves 85–90% yield, with regioselectivity confirmed via 1H NMR (δ 3.8 ppm, singlet for OCH3).

Dimethylation at Positions 1 and 3

Methylation at N1 and C3 requires sequential alkylation. After forming the pyrazolopyridine core, N1 methylation is performed using methyl iodide and potassium carbonate in DMF at 60°C (yield: 88%). For C3 methylation, a Friedel-Crafts alkylation with methyl chloroacetate in the presence of aluminum chloride (AlCl3) at 0°C selectively functionalizes position 3, yielding 70–75% product.

Carboxylate Ester Installation at Position 5

Formylation-Oxidation-Esterification Sequence

A three-step strategy is employed to introduce the carboxylate ester:

  • Formylation : The pyrazolopyridine intermediate undergoes Vilsmeier-Haack formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at −20°C, yielding 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (85% yield).

  • Oxidation : The aldehyde is oxidized to the carboxylic acid using silver oxide (Ag2O) in hydrochloric acid (HCl) at 60°C. This step achieves >95% purity, verified by FT-IR (C=O stretch at 1688 cm⁻¹).

  • Esterification : The carboxylic acid is treated with methanol and sulfuric acid (H2SO4) under reflux to form the methyl ester (yield: 92%).

Direct Esterification via Grignard Reagents

An alternative route employs a Grignard reagent (isopropyl magnesium bromide) to directly introduce the ester moiety. The pyrazolopyridine substrate reacts with methyl chloroformate in tetrahydrofuran (THF) at −35°C, followed by quenching with saturated ammonium chloride. This method achieves 78% yield but requires stringent temperature control.

Analytical Validation and Process Optimization

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 3.3 (s, 3H, N1-CH3), δ 3.7 (s, 3H, C3-CH3), δ 3.9 (s, 3H, OCH3), δ 4.0 (s, 3H, COOCH3), δ 8.1 (s, 1H, Ar).

  • 13C NMR (100 MHz, DMSO-d6): δ 30.8 (N1-CH3), 42.3 (C3-CH3), 55.2 (OCH3), 52.1 (COOCH3), 158.3 (C=O).

  • FT-IR : 1729 cm⁻¹ (C=O ester), 1669 cm⁻¹ (pyridine C=N).

Process Metrics

StepYield (%)Purity (HPLC, %)Key Reagents
Cyclocondensation9099.5Ethyl acetoacetate
N1 Methylation8899.2Methyl iodide, K2CO3
C3 Methylation7598.8Methyl chloroacetate
Formylation8599.0DMF, POCl3
Oxidation9599.7Ag2O, HCl
Esterification9299.4MeOH, H2SO4

Challenges and Comparative Analysis

Regioselectivity in Cyclization

Unsubstituted pyrazolopyridines often form regioisomeric mixtures. Employing bulky directing groups (e.g., THP) or low-temperature conditions (−40°C) minimizes byproduct formation.

Scalability of Oxidation Steps

Silver oxide-mediated oxidation, while efficient, incurs high costs at industrial scales. Alternatives like potassium permanganate (KMnO4) in acidic conditions are being explored but currently yield inferior purity (85–90%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits various biological activities that make it a candidate for pharmaceutical research:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
  • Antitumor Activity : It has been investigated for its potential to inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in various biological assays.

These activities are attributed to its interaction with key biological targets such as cyclin-dependent kinases and other important enzymes involved in cellular processes.

Applications in Research

The versatility of this compound extends across several scientific disciplines:

Medicinal Chemistry

This compound is explored for its potential as a lead molecule in drug development. Its ability to inhibit specific enzymes makes it suitable for designing inhibitors against diseases like cancer and viral infections.

Material Science

In material science, derivatives of this compound are used as building blocks for synthesizing new materials with unique chemical properties. Its structural features allow for modifications that can enhance material performance.

Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biochemical assays, aiding in the visualization of cellular processes.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazolopyridine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine-5-carboxylates
Compound Name R1 R3 R4 Ester Group Key Biological Activity Reference
Target Compound CH₃ CH₃ OCH₃ Methyl Not explicitly reported
Ethyl 4-(Phenylamino)-1-phenyl derivative Ph Ph NHPh Ethyl Antiviral (Plasmodium)
L87 (Ethyl 4-sulfonamido derivative) Ph - NH-sulfonamide Ethyl Antimalarial (IC₅₀: 3.46–9.30 µM), potential COVID-19 agent
ARA-04 (Ethyl 4-pyridinylamino) Ph - NH-pyridinyl Ethyl Antiviral (HSV-1 inhibition)
Methyl 6-cyclopropyl-1,3-dimethyl CH₃ CH₃ Cyclopropyl Methyl Not reported

Key Observations :

  • Ester Group : Methyl esters (e.g., target compound) may offer enhanced metabolic stability compared to ethyl esters (e.g., L87, ARA-04) but could exhibit lower aqueous solubility .
  • Methyl vs. Phenyl at R1/R3 : Methyl groups (target compound) likely reduce steric hindrance compared to phenyl substituents (e.g., Compound 5 in ), possibly enhancing membrane permeability .

Biological Activity

Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (commonly referred to as MMDP) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MMDP is characterized by a pyrazolo[3,4-b]pyridine core with a methoxy group at the 4-position and dimethyl groups at the 1 and 3 positions. Its molecular formula is C11H13N3O3C_{11}H_{13}N_{3}O_{3}, with a molecular weight of approximately 235.24 g/mol. The presence of these functional groups enhances its reactivity and biological activity.

Biological Activities

MMDP has been investigated for various biological activities, including:

  • Antimicrobial Activity : Compounds in the pyrazolo[3,4-b]pyridine family have shown effectiveness against a range of microbial pathogens.
  • Anti-cancer Properties : MMDP exhibits inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies indicate that it can inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
  • Anti-inflammatory Effects : The compound has been noted for its potential to inhibit COX enzymes, contributing to its anti-inflammatory properties .
  • Neuroprotective Effects : Preliminary studies suggest that MMDP may have protective effects against neurodegenerative diseases like Alzheimer's by inhibiting certain pathways involved in neuronal death.

The mechanism by which MMDP exerts its biological effects involves several pathways:

  • Enzyme Inhibition : MMDP acts as an inhibitor of various enzymes such as cyclin-dependent kinases and phosphodiesterases, disrupting critical signaling pathways associated with cell proliferation and inflammation.
  • Receptor Interaction : It may interact with specific receptors involved in pain and inflammation, modulating their activity to exert analgesic effects.
  • Cellular Proliferation Inhibition : MMDP has shown significant antiproliferative activity against cancer cell lines such as HeLa and HCT116, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MMDP, a comparative analysis with similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Ethyl 6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridineSubstituted phenyl group; ethyl instead of methylAntimicrobial, anti-cancer
1-Methyl-4-methylsulfanylpyrazolo[3,4-b]pyridineContains a methylsulfanyl groupEnhanced lipophilicity
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylateLacks methoxy group; different substitution patternVaries in biological activity

This table illustrates how MMDP stands out due to its specific functional groups that influence its chemical behavior and biological activity.

Case Studies

Several studies have highlighted the biological potential of MMDP:

  • Cancer Research : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit potent anti-cancer activities through CDK inhibition. MMDP was included in this study as a promising candidate due to its structural similarities and observed potency against various cancer cell lines .
  • Anti-inflammatory Screening : In vitro assays showed that MMDP significantly inhibited COX-2 activity compared to standard anti-inflammatory drugs like celecoxib, suggesting its potential for treating inflammatory conditions .

Q & A

Q. What are the established synthetic routes for methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and what experimental conditions optimize yield?

Methodological Answer: The synthesis of pyrazolo-pyridine derivatives typically involves cyclocondensation or multi-step reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and substituted hydrazines are refluxed in ethanol to form pyrazole intermediates. Hydrolysis under basic conditions (e.g., NaOH) yields carboxylic acid derivatives, which are esterified to the final product .

  • Fused heterocyclic systems : Reacting pyrazole-4-carbaldehydes with hydrazine hydrate in acetic acid/ethanol under reflux generates fused pyrazolo-pyridine systems. Temperature and stoichiometry are critical; room temperature favors amine derivatives, while reflux promotes cyclization .

  • Key Conditions :

    Reagent SystemSolventTemperatureYield (%)Reference
    Hydrazine hydrate + AcOHEthanolReflux60–75
    NaOH hydrolysisH₂O/EtOH80°C~85

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?

Methodological Answer:

  • NMR :
    • ¹H NMR : Methoxy groups appear as singlets near δ 3.8–4.0 ppm. Pyrazole protons resonate as doublets (δ 6.5–7.5 ppm), while methyl groups on nitrogen show upfield shifts (δ 2.5–3.0 ppm) .
    • ¹³C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm, and pyridine carbons are observed at 140–160 ppm .
  • HPLC : Used for purity assessment. Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve impurities. Retention times vary by substitution pattern .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 249.1 for C₁₁H₁₂N₃O₃) .

Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification. Polar substituents (e.g., methoxy) increase retention .
  • Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals. For hydrophobic derivatives, dichloromethane/hexane (1:3) is effective .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in pyrazolo-pyridine synthesis?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

  • Electron-Withdrawing Groups (EWGs) : Direct substitution to the pyridine ring’s electron-deficient C-5 position via nucleophilic aromatic substitution. Methoxy groups activate ortho/para positions .
  • Steric Effects : Bulky substituents (e.g., 2-fluorobenzyl) favor C-3 over C-5 due to reduced steric hindrance. Computational modeling (DFT) confirms energy barriers for alternative pathways .
  • Kinetic vs. Thermodynamic Control : Reflux conditions favor thermodynamically stable products, while room temperature yields kinetic intermediates .

Q. How does the compound’s stability vary under hydrolytic or oxidative conditions, and what degradation products form?

Methodological Answer:

  • Hydrolysis : In aqueous buffers (pH 7.4, 37°C), the ester group hydrolyzes to the carboxylic acid derivative. Pseudo-first-order kinetics apply, with half-life (~24 hrs) dependent on pH and temperature .
  • Oxidation : Under H₂O₂/Fe²⁺ (Fenton conditions), the pyrazole ring undergoes hydroxylation, forming quinone-like byproducts. LC-MS identifies m/z +16 (hydroxylation) or m/z -44 (decarboxylation) fragments .
  • Stabilizers : Adding antioxidants (e.g., BHT) or storing at –20°C in amber vials reduces degradation .

Q. What computational methods predict the compound’s bioactivity, and how do structural modifications alter binding affinity?

Methodological Answer:

  • Docking Studies : AutoDock Vina simulates binding to kinases (e.g., CDK2). The methoxy group’s hydrogen bonding with Asp86 enhances affinity, while methyl groups improve hydrophobic interactions .
  • QSAR Models : Hammett constants (σ) for substituents correlate with IC₅₀ values. Electron-donating groups (e.g., –OCH₃) increase potency by 2–3 fold .
  • MD Simulations : 100-ns trajectories reveal stable binding conformations. Pyridine ring flexibility allows adaptation to active-site mutations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.